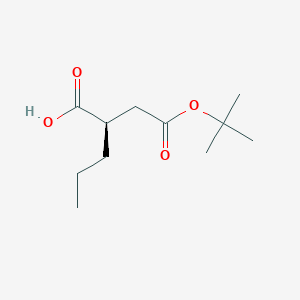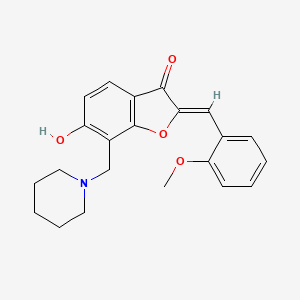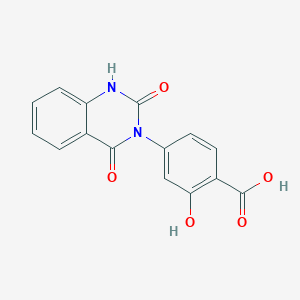![molecular formula C18H15N3O4S B2582757 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941962-67-0](/img/structure/B2582757.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
A significant area of research for compounds related to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is their potential use in anticancer treatments. Studies have shown that derivatives of 1,3,4-oxadiazoles and tetrahydropyridine (THP) ring systems exhibit considerable biological activities, including anticancer properties. For instance, Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines to study their anti-cancer activities. These novel compounds demonstrated moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Synthesis of Heteroaromatic Derivatives
Another aspect of research is the synthesis of heteroaromatic benzo[1,4]dioxine derivatives, which can lead to the development of novel therapeutic compounds. Storsberg, Schollmeyer, and Ritter (2003) explored nucleophilic aromatic substitution reactions of halogenated benzene derivatives with 3,4-dihydroxythiophene or pyrrole derivatives, contributing to the field of heteroaromatic chemistry (Storsberg, Schollmeyer, & Ritter, 2003).
Antibacterial and Antimycobacterial Agents
Compounds in this category have also been studied for their antibacterial and antimycobacterial properties. For example, Chavan et al. (2019) synthesized new 1,3,4-oxadiazole and benzothiazolylthioether derivatives showing excellent antimycobacterial and antibacterial activities (Chavan et al., 2019).
In Silico Drug-likeness Prediction
Research has also delved into in silico approaches to predict the drug-likeness of these compounds. Pandya et al. (2019) synthesized a library of dihydropyrrolone conjugates and investigated their in silico ADME prediction properties, revealing excellent drug-likeness properties (Pandya et al., 2019).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-16-8-11(18-19-17(20-25-18)15-2-1-7-26-15)10-21(16)12-3-4-13-14(9-12)24-6-5-23-13/h1-4,7,9,11H,5-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLVZQDXKCPTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

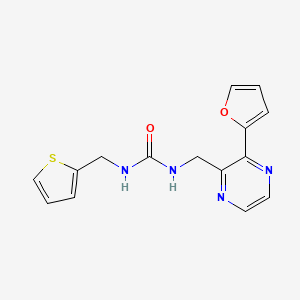
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)
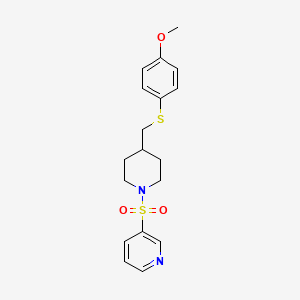

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2582680.png)
![3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2582682.png)
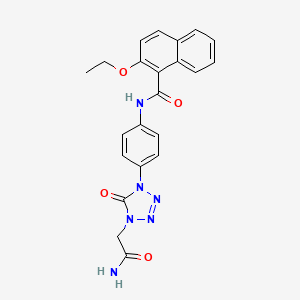
![3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2582684.png)
